Pentaethylene glycol monododecyl ether

Catalog No.
S577065
CAS No.
3055-95-6
M.F
C22H46O6
M. Wt
406.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol monododecyl ether

CAS Number

3055-95-6

Product Name

Pentaethylene glycol monododecyl ether

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C22H46O6

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3

InChI Key

LAPRIVJANDLWOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO

Synonyms

C12E5, C12EO5, dodecylpentaethylene glycol monoether, pentaethylene glycol mono-n-dodecyl ether, pentaethylene glycol monododecyl ether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO

Biological Membranes and Cell Biology

Pentaethylene glycol monododecyl ether (C12E5) is being studied for its potential role in the formation of multilamellar vesicles. These vesicles are artificial structures that mimic the lipid bilayers found in cell membranes. Scientists can use multilamellar vesicles to study the transport of molecules across membranes and the interaction of drugs with cells. Source: Wikipedia:

Pentaethylene glycol monododecyl ether (C12E5), also known as dodecylpentaglycol or Laureth-5, is a nonionic surfactant []. It is synthesized by the ethoxylation of dodecanol (lauryl alcohol) with five ethylene glycol units []. C12E5 plays a significant role in various scientific research fields due to its amphiphilic properties, meaning it has both a hydrophilic (water-loving) and a lipophilic (fat-loving) end. This property allows it to interact with both water and organic substances, making it useful in applications such as:

  • Membrane protein research: C12E5 is used to solubilize and isolate membrane proteins for further study [].
  • Vesicle formation: C12E5 can form multilamellar vesicles, which are spherical structures used to mimic cell membranes and study biological processes [].

Molecular Structure Analysis

C12E5 has a linear molecular structure with two distinct parts:

  • Hydrophobic tail: A dodecyl chain (C12H25) - This lipophilic end allows C12E5 to interact with lipids and non-polar substances [].
  • Hydrophilic head group: A pentaethylene glycol chain (C2H4O)5OH - This water-soluble end allows C12E5 to interact with water and other polar molecules [].

The balance between the hydrophobic tail and hydrophilic head group determines the amphiphilic nature of C12E5 and its applications [].


Chemical Reactions Analysis

Synthesis:

The primary reaction for C12E5 synthesis is ethoxylation. Here's the balanced equation:

C12H25OH + 5 CH2OHCH2O -> C12H25(OCH2CH2O)5OH (C12E5) + H2O []

Dodecanol + Ethylene Oxide -> C12E5 + Water

Other relevant reactions:

C12E5 can participate in various reactions depending on the research context. For instance, it can interact with other surfactants to form micelles, which are used for drug delivery or cleaning applications [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C22H46O6 []
  • Molar Mass: 406.59 g/mol []
  • Density: 0.963 g/mL at 20 °C []
  • Melting Point: Information not readily available in scientific literature.
  • Boiling Point: Information not readily available in scientific literature.
  • Solubility: Soluble in water, ethanol, and other organic solvents [].
  • Critical Micelle Concentration (CMC): 7×10−5 M at 25 °C []. CMC is the concentration at which C12E5 self-assembles into micelles.
  • Stability: C12E5 is generally stable under normal storage conditions [].

The mechanism of action of C12E5 depends on the specific application. Here are two common examples:

  • Solubilization of membrane proteins: C12E5 interacts with the hydrophobic regions of membrane proteins, allowing them to disperse in aqueous solutions for further study [].
  • Vesicle formation: C12E5 self-assembles in water to form spherical structures called vesicles. These vesicles mimic cell membranes and can be used to study membrane transport processes or drug delivery mechanisms [].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3055-95-6

Wikipedia

Laureth-5

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

3,6,9,12,15-Pentaoxaheptacosan-1-ol: ACTIVE

Dates

Modify: 2023-08-15

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